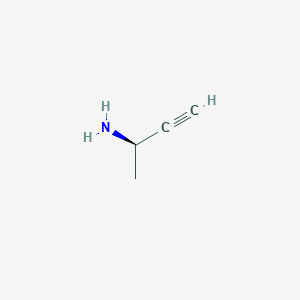![molecular formula C7H5N5 B1506592 4-Aminopirrolo[2,1-f][1,2,4]triazin-6-carbonitrilo CAS No. 937049-27-9](/img/structure/B1506592.png)
4-Aminopirrolo[2,1-f][1,2,4]triazin-6-carbonitrilo
Descripción general
Descripción
4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile is a chemical compound with the molecular formula C7H5N5. It has a molecular weight of 159.1481 .
Synthesis Analysis
The synthesis of pyrrolo[2,1-F][1,2,4]triazine derivatives, including 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile, can be achieved through various methods. These include synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis
The molecular structure of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile is characterized by a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen .Chemical Reactions Analysis
The chemical reactions involving 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile are diverse. For instance, it can undergo a Cu(II)-catalyzed reaction with 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide to form substituted pyrrolo[2,1-F][1,2,4]triazin-4(3H)-ones .Aplicaciones Científicas De Investigación
Desarrollo de Inhibidores de Cinasa
4-Aminopirrolo[2,1-f][1,2,4]triazin-6-carbonitrilo es un componente fundamental en el desarrollo de varios inhibidores de cinasa. Los inhibidores de cinasa son importantes en el tratamiento de varios tipos de cáncer, ya que pueden bloquear la acción de las enzimas conocidas como cinasas, que están involucradas en el crecimiento y la propagación de las células cancerosas .
Síntesis de Fármacos Nucleósidos
Este compuesto también es una parte integral de los fármacos nucleósidos como el remdesivir, que se utiliza para tratar infecciones virales como la COVID-19. Los análogos de nucleósidos interfieren con la replicación del ARN o ADN viral dentro de las células huésped .
Estabilidad Metabólica
El compuesto ha mostrado bajas tasas de glucuronidación, lo que indica una mayor estabilidad metabólica. Esta propiedad es crucial para el desarrollo de fármacos con semividas más largas y perfiles farmacocinéticos mejorados .
Potencial de Tratamiento de Enfermedades
La literatura de patentes sugiere que los derivados de this compound pueden utilizarse para tratar diversas enfermedades y patologías, destacando sus posibles aplicaciones terapéuticas .
Mecanismo De Acción
Target of Action
The primary target of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile is the family of tyrosine receptor kinases known as the fibroblast growth factor receptors (FGFR) . These receptors bind to members of the fibroblast growth factor (FGF) family of proteins and regulate the fundamental process of cell development .
Mode of Action
4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile interacts with its targets by inhibiting the kinase activity of the FGFRs . This inhibition disrupts the normal signaling pathways regulated by these receptors, leading to changes in cell development and function .
Biochemical Pathways
The inhibition of FGFRs by 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile affects several biochemical pathways. These include pathways involved in cell proliferation, differentiation, and division . The disruption of these pathways can lead to downstream effects such as the inhibition of cancer cell growth .
Result of Action
The result of the action of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile is the inhibition of the growth and proliferation of cells, particularly cancer cells . By inhibiting FGFRs, the compound disrupts the normal cell signaling pathways, leading to changes in cell development and function .
Direcciones Futuras
Pyrrolo[2,1-F][1,2,4]triazine, the parent moiety of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile, is an integral part of several kinase inhibitors and nucleoside drugs. It has shown promising potential in drug research due to its wide range of biological activities. Future research may focus on further exploring the therapeutic applications of this compound .
Análisis Bioquímico
Biochemical Properties
4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This interaction can modulate the activity of these enzymes, leading to changes in cellular signaling pathways. Additionally, 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile has been found to bind to proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation. Moreover, 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to changes in gene expression and cellular behavior. Additionally, 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile can interact with DNA, interfering with replication and repair processes, which can result in cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under various conditions, maintaining its inhibitory effects on enzymes and cellular processes. Long-term studies have shown that 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile can lead to sustained inhibition of cell proliferation and induction of apoptosis, making it a promising candidate for chronic treatments .
Dosage Effects in Animal Models
The effects of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit tumor growth without causing significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been reported. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to affect metabolic flux, leading to changes in metabolite levels. For example, this compound can inhibit glycolysis, a key metabolic pathway, by targeting enzymes involved in glucose metabolism. This inhibition can reduce the energy supply to cancer cells, thereby inhibiting their growth and proliferation .
Transport and Distribution
Within cells and tissues, 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. Additionally, the compound’s distribution within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile is critical for its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile is essential for its role in inhibiting DNA replication and repair, leading to cell cycle arrest and apoptosis .
Propiedades
IUPAC Name |
4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-2-5-1-6-7(9)10-4-11-12(6)3-5/h1,3-4H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOWMCJDHVVWKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717617 | |
| Record name | 4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937049-27-9 | |
| Record name | 4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Chloro-3-(2,6-dichlorophenyl)-4-imino-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B1506509.png)






![Ethyl 6-amino-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1506533.png)






